molecular formula C7H2Br2F4 B1409926 3,4-Dibromo-2-fluorobenzotrifluoride CAS No. 1806294-91-6

3,4-Dibromo-2-fluorobenzotrifluoride

Cat. No.: B1409926
CAS No.: 1806294-91-6
M. Wt: 321.89 g/mol
InChI Key: KVPQLXJHMDBBLA-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-fluorobenzotrifluoride: is an organic compound with the molecular formula C7H2Br2F4 and a molecular weight of 321.89 g/mol . This compound is characterized by the presence of two bromine atoms, one fluorine atom, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-fluorobenzotrifluoride typically involves the bromination and fluorination of benzotrifluoride derivatives. One common method includes the bromination of 2-fluorobenzotrifluoride using bromine or a brominating agent under controlled conditions to introduce bromine atoms at the 3 and 4 positions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-fluorobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dibromo-2-fluorobenzotrifluoride is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-2-fluorobenzotrifluoride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The bromine atoms act as leaving groups, facilitating substitution reactions, while the fluorine and trifluoromethyl groups influence the compound’s electronic properties, enhancing its reactivity in various chemical transformations .

Comparison with Similar Compounds

Uniqueness: 3,4-Dibromo-2-fluorobenzotrifluoride is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethyl group, which imparts distinct electronic and steric properties. This combination makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals .

Properties

IUPAC Name

1,2-dibromo-3-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-4-2-1-3(7(11,12)13)6(10)5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPQLXJHMDBBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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